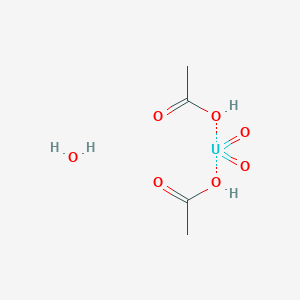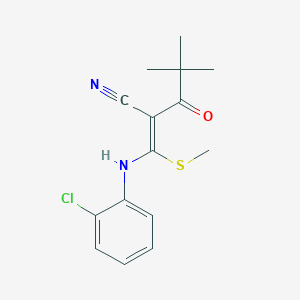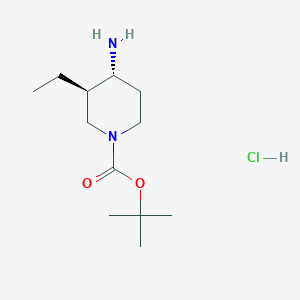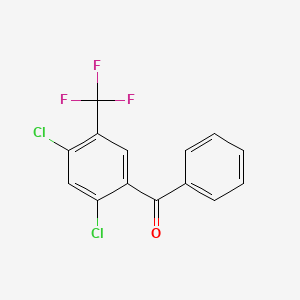
Uranyl Acetate, Dihydrate, Reagent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranyl acetate dihydrate is a coordination polymer with the chemical formula UO₂(CH₃CO₂)₂·2H₂O. It appears as yellow-green crystals and is known for its use in various laboratory tests. This compound is both chemically toxic and mildly radioactive, making it essential to handle with care .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uranyl acetate dihydrate can be synthesized by reacting uranium dioxide (UO₂) with acetic acid (CH₃COOH) in the presence of water. The reaction typically involves dissolving uranium dioxide in acetic acid, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of uranyl acetate dihydrate involves similar steps but on a larger scale. The process includes the careful handling of uranium compounds and ensuring the purity of the final product through multiple crystallization steps .
Análisis De Reacciones Químicas
Types of Reactions: Uranyl acetate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: The acetate ligands can be substituted with other ligands, forming different uranyl complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as hydrogen gas (H₂) or zinc (Zn) in acidic conditions.
Substitution: Various carboxylic acids (e.g., formic acid, butyric acid) can be used to substitute the acetate ligands.
Major Products:
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Uranyl carboxylates with different carboxylic acid ligands.
Aplicaciones Científicas De Investigación
Uranyl acetate dihydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of uranyl acetate dihydrate involves its interaction with biological molecules. In electron microscopy, it binds to lipids and proteins, enhancing the contrast of the sample. The uranyl ion (UO₂²⁺) interacts with the electron-dense regions of the sample, making it visible under the electron microscope .
Comparación Con Compuestos Similares
Uranyl formate: Similar to uranyl acetate but with formate ligands.
Uranyl butyrate: Contains butyrate ligands instead of acetate.
Uranyl acrylate: Features acrylate ligands.
Uniqueness: Uranyl acetate dihydrate is unique due to its widespread use in electron microscopy and its specific interaction with biological molecules, providing high contrast in imaging. Its ease of preparation and handling also makes it a preferred choice in various applications .
Propiedades
Fórmula molecular |
C4H10O7U |
|---|---|
Peso molecular |
408.15 g/mol |
Nombre IUPAC |
acetic acid;dioxouranium;hydrate |
InChI |
InChI=1S/2C2H4O2.H2O.2O.U/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);1H2;;; |
Clave InChI |
IUNHZBCYYDNCEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.O.O=[U]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)






![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)




